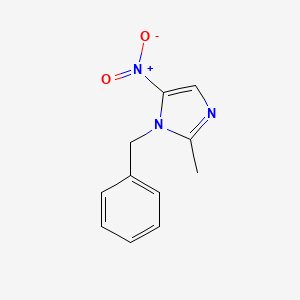

1-Benzyl-2-methyl-5-nitro-1H-imidazole

Description

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

1-benzyl-2-methyl-5-nitroimidazole |

InChI |

InChI=1S/C11H11N3O2/c1-9-12-7-11(14(15)16)13(9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3 |

InChI Key |

VJESCIYRNWUDFT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C(N1CC2=CC=CC=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

physicochemical properties of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Introduction

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a derivative of the 5-nitroimidazole class of compounds. This class is renowned for its therapeutic applications, particularly as antimicrobial and antiprotozoal agents.[1][2] The core mechanism of action for 5-nitroimidazoles relies on the reduction of the nitro group within anaerobic organisms, a process that generates cytotoxic radicals which induce DNA damage and lead to cell death.[3] The specific substitutions on the imidazole ring, such as the N-1 benzyl group and the C-2 methyl group, are critical as they modulate the compound's physicochemical properties, including lipophilicity, stability, and metabolic profile, which in turn influences its biological activity and tissue penetration.[1]

This guide provides a comprehensive analysis of the core . It is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical methodologies for the characterization and handling of this compound. The insights herein are synthesized from data on structurally related analogs and established principles of pharmaceutical ingredient characterization.[4][5]

Molecular Structure and Core Identifiers

The foundational step in characterizing any active pharmaceutical ingredient (API) is to define its molecular structure and associated identifiers.[5] The structure of 1-Benzyl-2-methyl-5-nitro-1H-imidazole consists of a central imidazole ring, which is substituted at the 1, 2, and 5 positions. The benzyl group at the N-1 position significantly increases lipophilicity compared to its non-benzylated precursors.

| Property | Value | Source |

| IUPAC Name | 1-Benzyl-2-methyl-5-nitro-1H-imidazole | N/A |

| Synonyms | N-Benzyl-2-methyl-5-nitroimidazole | [6] |

| Molecular Formula | C₁₁H₁₁N₃O₂ | Inferred |

| Molecular Weight | 217.22 g/mol | Inferred |

| CAS Number | Not explicitly found; related compounds are available | N/A |

Note: While a specific CAS number for this exact isomer was not located in the search results, the molecular formula and weight are calculated from its known structure. The parent compound, 1-Benzyl-2-methyl-1H-imidazole, has a CAS number of 13750-62-4.[7]

Physicochemical Properties

The physical and chemical properties of an API are critical determinants of its behavior during formulation, manufacturing, and in biological systems.[8] These properties influence solubility, stability, dissolution rate, and ultimately, bioavailability.[4][9]

Physical State and Appearance

Based on related nitroimidazole compounds, 1-Benzyl-2-methyl-5-nitro-1H-imidazole is expected to be a crystalline solid at room temperature, likely with a yellow to orange hue due to the nitro aromatic system.[10] For instance, 2-methyl-5-nitroimidazole is described as a yellow to orange crystalline solid.[10]

Melting Point

The melting point is a crucial indicator of purity. For comparison, the related compound 2-methyl-5-nitro-1H-benzo[d]imidazole has a melting point of 223 °C.[11] Derivatives of metronidazole, another 5-nitroimidazole, exhibit melting points in the range of 145-204 °C depending on the substitutions. The melting point of 1-Benzyl-2-methyl-5-nitro-1H-imidazole is anticipated to be in a similar range, influenced by the crystal lattice packing forces.

Solubility Profile

Solubility is a paramount property for drug development.[9] The presence of the benzyl group suggests a degree of lipophilicity, while the imidazole ring can engage in hydrogen bonding.[12][13]

-

Aqueous Solubility : Expected to be sparingly soluble in water. The parent compound, 1-benzylimidazole, is sparingly soluble in water.[13] Nitroimidazoles like metronidazole are soluble in water, but the large, nonpolar benzyl group on the target compound will decrease its aqueous solubility.

-

Organic Solubility : It is anticipated to have good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), and polar aprotic solvents.[12][13] This is a common characteristic of substituted imidazoles.[14]

Spectroscopic Characterization

Spectroscopic analysis is essential for structural elucidation and confirmation.[13] The expected spectral data for 1-Benzyl-2-methyl-5-nitro-1H-imidazole are inferred from closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals. Protons on the benzyl ring would appear in the aromatic region (~7.2-7.5 ppm). The methylene protons (N-CH₂) of the benzyl group would likely appear as a singlet around 5.1-5.5 ppm.[15] The methyl protons (Im-CH₃) at the C-2 position would be a singlet around 2.3-2.5 ppm. The lone proton on the imidazole ring (C4-H) is expected to be a singlet in the downfield region, potentially around 7.6-8.5 ppm, due to the electron-withdrawing effect of the adjacent nitro group.[15]

-

¹³C NMR : The carbon NMR would display distinct peaks for each unique carbon atom, including those in the imidazole ring, the benzyl group, and the methyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected peaks include:

-

N-O Stretch (NO₂) : Strong, characteristic absorptions around 1520-1560 cm⁻¹ (asymmetric) and 1330-1380 cm⁻¹ (symmetric).[2]

-

C=N and C=C Stretch : Absorptions from the imidazole and benzene rings in the 1450-1600 cm⁻¹ region.

-

C-H Stretch : Peaks corresponding to aromatic and aliphatic C-H bonds.

Mass Spectrometry (MS)

Electrospray ionization (ESI-MS) would likely show a prominent peak for the protonated molecule [M+H]⁺ at m/z 218.22.

Chemical Stability and Reactivity

The stability of an API is a critical parameter influencing its shelf-life, storage conditions, and compatibility with excipients.[8] Nitroimidazoles can be susceptible to degradation under certain stress conditions.

-

Thermal Stability : Studies on related 5-nitroimidazoles show they are generally stable at moderate temperatures (e.g., 40 °C) but can degrade at elevated temperatures (80 °C and 120 °C).[16]

-

Hydrolytic Stability : The compound is expected to be relatively stable in aqueous solutions at neutral pH. However, extreme pH conditions could potentially lead to degradation. Metronidazole, for example, is stable in aqueous solutions across a range of pH values but can degrade in the presence of photolytically generated hydroxyl radicals.[16][17]

-

Photostability : The nitroaromatic system may be sensitive to light, potentially leading to photolytic degradation. This is a known characteristic of many nitroimidazole compounds.[17]

-

Reactivity : The primary point of reactivity is the nitro group, which can be chemically or electrochemically reduced. This reduction is the basis of its biological activity.[3]

Experimental Methodologies

To ensure scientific integrity, all physicochemical characterization must follow robust, validated protocols.[4]

Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining the equilibrium solubility of the compound in various solvents.[12]

Objective: To quantify the solubility of 1-Benzyl-2-methyl-5-nitro-1H-imidazole in selected aqueous and organic solvents.

Materials:

-

1-Benzyl-2-methyl-5-nitro-1H-imidazole

-

Volumetric flasks, vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC system with a UV detector

-

Syringe filters (0.22 µm)

-

Solvents: Purified water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, DMSO.

Procedure:

-

Preparation: Add an excess amount of the solid compound to vials containing a known volume of each solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24-48 hours to ensure equilibrium is reached.[12]

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. Centrifuge the vials to further separate the solid and supernatant.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter it through a 0.22 µm syringe filter into a clean vial. Dilute the filtrate with a suitable mobile phase for analysis.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method. Determine the concentration of the dissolved compound by comparing its peak area to a standard calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L.

Caption: Workflow for Equilibrium Solubility Determination.

Protocol: Purity Analysis and Stability Testing by HPLC

Objective: To assess the purity of the compound and monitor its degradation under stress conditions.

Materials:

-

HPLC system with UV detector and autosampler

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: Acetonitrile and a buffer (e.g., 0.1% phosphoric acid in water).[18]

-

Forced degradation chambers (oven, photostability chamber).

Procedure:

-

Method Development: Develop a gradient or isocratic HPLC method that provides good resolution between the main peak of the API and any potential impurities or degradants. A mobile phase of acetonitrile and acidified water is a common starting point for nitroimidazoles.[18]

-

Purity Assessment: Dissolve a known amount of the compound in a suitable solvent (e.g., methanol). Inject into the HPLC system. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Dissolve the compound in dilute HCl and NaOH and monitor over time.

-

Oxidation: Treat the compound with a dilute solution of hydrogen peroxide.[16]

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 80 °C).[16]

-

Photolytic Stress: Expose the compound (in solution and solid state) to UV/Vis light.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by HPLC to quantify the remaining parent compound and identify the formation of degradation products.

Caption: Workflow for a Forced Degradation Study.

Biological Context and Significance

While this guide focuses on physicochemical properties, it is important to contextualize their relevance. As a 5-nitroimidazole, 1-Benzyl-2-methyl-5-nitro-1H-imidazole is anticipated to possess antimicrobial activity against anaerobic bacteria and protozoa.[1] The benzyl group may enhance its ability to penetrate cell membranes, potentially leading to improved potency or an altered spectrum of activity compared to less lipophilic analogs.[1] The study of related 1-benzyl-imidazole derivatives has shown a wide range of biological activities, including antifungal and insect growth-regulating properties, highlighting the versatility of this scaffold.[19][20]

Conclusion

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a compound with significant potential, rooted in the well-established biological activity of the 5-nitroimidazole class. Its physicochemical properties are dictated by the interplay between the polar nitroimidazole core and the lipophilic benzyl substituent. This guide provides a foundational understanding of its expected characteristics, from molecular structure and solubility to spectroscopic identity and chemical stability. The experimental protocols detailed herein offer a robust framework for empirical validation, enabling researchers to confidently handle, formulate, and advance the study of this promising molecule. A thorough characterization of these properties is the cornerstone of successful drug discovery and development.[4]

References

-

TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023, January 5). MDPI. [Link]

-

(PDF) TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. (2023, January 1). ResearchGate. [Link]

-

Physical and Chemical Characterization for APIs. (2023, May 8). Labinsights. [Link]

-

API Characterization. NETZSCH Analyzing & Testing. [Link]

-

API Physical Characteristics Testing. Protheragen. [Link]

-

TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. MDPI. [Link]

-

Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria. Academia.edu. [Link]

-

Simultaneous Determination of Some 5-Nitroimidazole Derivatives and Ciprofloxacin by High Performance Liquid Chromatography. ResearchGate. [Link]

-

Supporting Information. Royal Society of Chemistry. [Link]

-

Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. (2023, November 9). PMC. [Link]

-

Insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives on silkworms. PMC. [Link]

-

Comparative NMR Spectral and Pharmacological Investigation of Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry. [Link]

-

Is there any literature value of the melting point of 2-methyl-5-nitro-1H-benzo[d]imidazole? ResearchGate. [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole. (2023, October 14). MDPI. [Link]

-

(1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol, tms - Optional[13C NMR]. SpectraBase. [Link]

-

API Physico-Chemical. Pharma Inventor Inc. [Link]

-

Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research. [Link]

-

2-Methyl-5-nitro-1H-benzo[d]imidazole | CAS#:1792-40-1. Chemsrc. [Link]

-

Solubility of (b) 1H-imidazole, ([) 2-methyl-1Himidazole, (2)... ResearchGate. [Link]

-

Synthesis of biologically active 1-[2-(2-methyl-5-nitroimidazol-1-yl) acetyl]-3-substituted phenyl-4-carbaldehyde-1H-pyrazoles. ResearchGate. [Link]

-

Synthesis of 1-[3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]. (2006, March 31). MDPI. [Link]

-

1-BENZYL-1H-IMIDAZOLE | CAS 4238-71-5. Matrix Fine Chemicals. [Link]

-

Benzimidazoles: A biologically active compounds. (2012, February 1). Arabian Journal of Chemistry. [Link]

-

1-Benzyl-2-phenyl-1H-imidazole Properties. EPA. [Link]

-

2-Methyl-5-nitrobenzimidazole. NIST WebBook. [Link]

- Process for the preparation of 1(2-hydroxyethyl)-2-methyl-5-nitroimidazole of high purity.

-

2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Veeprho. [Link]

-

(PDF) 1-Benzyl-5-nitro-1H-indazole. ResearchGate. [Link]

-

(PDF) The crystal structure of 1-( N 1-benzyl-2-methyl-4-nitro-imidazol-5-yl)-4-(prop-2-yn-1-yl) piperazine, C 18 H 21 N 5 O 2. (2022, January 3). ResearchGate. [Link]_H_21_N_5_O_2)

Sources

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. labinsights.nl [labinsights.nl]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. 1-苄基-2-甲基咪唑 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 1-Benzyl-2-methyl-1H-imidazole(13750-62-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. pharmainventor.com [pharmainventor.com]

- 9. Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 696-23-1: 2-Methyl-5-nitroimidazole | CymitQuimica [cymitquimica.com]

- 11. 2-Methyl-5-nitrobenzimidazole [webbook.nist.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. asianpubs.org [asianpubs.org]

- 16. mdpi.com [mdpi.com]

- 17. academia.edu [academia.edu]

- 18. ijper.org [ijper.org]

- 19. Insect growth-regulating activity of 1-benzyl-2-methylbenzimidazole derivatives on silkworms - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

The Reductive Activation of Nitroimidazoles: A Mechanistic & Experimental Guide

Executive Summary

Nitroimidazole-based compounds (e.g., Metronidazole, Tinidazole) represent a unique class of "suicide prodrugs" that exploit the fundamental thermodynamic differences between aerobic and anaerobic metabolism. Unlike conventional antibiotics that target cell wall synthesis or ribosomal subunits, nitroimidazoles function as electron sinks. Their selectivity is driven by the redox potential (

This guide details the physicochemical mechanism of action (MoA), the molecular cascade leading to DNA fragmentation, and the biological countermeasures (resistance) employed by pathogens. It also provides a validated bench protocol for assessing nitroreductase kinetics, designed for researchers optimizing novel hypoxia-activated prodrugs (HAPs) or antimicrobial agents.

The Physicochemical Basis of Selectivity

The efficacy of nitroimidazoles is strictly governed by redox thermodynamics. The core structure contains a nitro group (

The Redox Threshold

For a nitroimidazole to become toxic, it must undergo a single-electron reduction. The midpoint reduction potential (

-

In Aerobes: The cellular environment rarely drops below -350 mV. Furthermore, oxygen (

) has a higher electron affinity than the nitroimidazole. If a radical anion is formed, -

In Anaerobes: These organisms utilize low-potential electron transport proteins, specifically Ferredoxin or Flavodoxin , which operate at potentials between -430 mV and -460 mV . This is sufficiently electronegative to drive the reduction of the nitro group, trapping the drug in its active form.

Data Summary: Redox Potentials of Key Players[1]

| Component | Role | Approx. Midpoint Potential ( | Status |

| Pyruvate:Ferredoxin Oxidoreductase (PFOR) | Electron Donor | -540 mV | Driver of reaction |

| Ferredoxin (Fd) | Electron Carrier | -430 to -460 mV | Activation Threshold |

| Metronidazole (Parent) | Prodrug | -486 mV | Electron Acceptor |

| Oxygen ( | Inhibitor | -155 mV | Prevents activation (Aerobes) |

| NAD+/NADH | Metabolic Couple | -320 mV | Insufficient for activation |

The Molecular Cascade: From Prodrug to Warhead

The mechanism is a four-step cascade.[] The critical event is the formation of the nitro radical anion , which acts as a chaotic "warhead" inside the cell.

Step 1: Diffusive Entry

The lipophilic nature of the uncharged nitroimidazole allows it to passively diffuse across the bacterial cell membrane along a concentration gradient.

Step 2: Reductive Activation (The "Electron Sink")

Inside the cytoplasm, reduced Ferredoxin (

Step 3: Radical Toxicity & Fragmentation

The nitro radical anion is unstable. In the absence of oxygen, it undergoes further reduction to a nitroso intermediate (

-

Mechanism of Damage: The radical anion and the nitroso intermediate covalently bind to DNA.

-

Result: This binding causes transient destabilization of the helix, leading to single-strand and double-strand breaks. The DNA fragmentation pattern resembles that of ionizing radiation.

Step 4: Release of Inactive Metabolites

The final reduction product is a non-toxic amine (

Visualization: The Selective Activation Pathway

Figure 1: The selective activation pathway. Note the "Futile Cycle" (dashed red) in aerobic conditions which protects the cell, versus the direct DNA damage pathway in anaerobes.

Resistance Mechanisms: The nim Genes[3][4][5][6]

Resistance in Bacteroides spp. and H. pylori is increasingly common. The primary mechanism involves preventing the formation of the toxic radical.

-

5-Nitroimidazole Reductases (nim genes): The nim genes (A through K) encode a specific class of reductases.[2] Unlike the standard PFOR pathway, nim-encoded enzymes reduce the nitro group via a two-electron transfer mechanism.

-

Effect: This bypasses the toxic one-electron radical intermediate (

), converting the drug directly to the non-toxic amine. The drug is effectively inactivated without damaging the cell.

-

-

Reduced Uptake/Efflux: Downregulation of specific porins or upregulation of efflux pumps (e.g., BME pump in Bacteroides) reduces the intracellular accumulation of the drug.

Experimental Validation Protocol: Enzymatic Reduction Kinetics

Objective: To quantify the rate of nitroimidazole reduction by a specific nitroreductase (NTR) or cell lysate under strictly anaerobic conditions. This protocol validates whether a new compound is a viable substrate.

Application Note: Oxygen is the primary experimental artifact in this assay. Even trace amounts will induce futile cycling, masking the true reduction rate. All buffers must be degassed.

Materials

-

Buffer: 50 mM Tris-HCl, pH 7.4 (Degassed with

for 30 mins). -

Cofactor: NADPH (1 mM stock, prepared fresh).

-

Substrate: Metronidazole or Test Compound (100 µM final concentration).

-

Enzyme: Purified E. coli Nitroreductase (NfsA/NfsB) or Anaerobic Cell Lysate.

-

Detection: UV-Vis Spectrophotometer (Temperature controlled at 37°C).

Step-by-Step Workflow

-

Baseline Correction: Prepare a blank cuvette containing Buffer + Enzyme. Zero the spectrophotometer at 340 nm (NADH depletion) and 320 nm (Metronidazole peak).

-

Anaerobic Preparation: In a glove box or sealed cuvette with a septum, mix:

-

900 µL Degassed Buffer

-

50 µL Enzyme/Lysate

-

10 µL Test Compound

-

-

Reaction Initiation: Inject 40 µL of NADPH stock through the septum. Invert gently to mix.

-

Kinetic Measurement: Immediately monitor absorbance at 340 nm for 10 minutes.

-

Logic: The oxidation of NADPH ($ \epsilon_{340} = 6220 M^{-1}cm^{-1} $) is stoichiometric to the reduction of the nitro group.

-

-

Data Analysis: Calculate the specific activity ($ \mu mol \cdot min^{-1} \cdot mg^{-1} $) using the slope of the linear portion of the curve.

Visualization: Assay Logic

Figure 2: Critical workflow for enzymatic kinetic assay. Step 1 is the most common point of failure.

Clinical & Developmental Implications

Hypoxia-Activated Prodrugs (HAPs) in Oncology

The mechanism described above is not limited to antibiotics.[3][4] In solid tumors, the core is often hypoxic (necrotic).[4]

-

Strategy: Compounds like TH-302 (Evofosfamide) utilize a 2-nitroimidazole trigger.[3][4][5]

-

Mechanism: In the hypoxic tumor core, the nitro group is reduced, releasing a toxic alkylating agent (brominated isophosphoramide mustard).[4] In healthy, oxygenated tissue, futile cycling prevents activation, minimizing systemic toxicity.

Drug Design Considerations

When designing new nitro-based therapeutics:

-

Tune the

: If the potential is too high (>-350 mV), it will be activated in aerobic cells (toxicity). If too low (<-500 mV), anaerobes may not reduce it efficiently. -

Lipophilicity: The LogP must allow passive diffusion, as active transport is rare for these xenobiotics.

References

-

Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action.[][6][7][2][3][8][] Journal of Antimicrobial Chemotherapy, 31(1), 9–20. Link

-

Sisson, G., et al. (2000). Metronidazole activation is mutagenic and causes DNA fragmentation in Helicobacter pylori and in Escherichia coli containing a cloned H. pylori RdxA(+) (Nitroreductase) gene. Journal of Bacteriology, 182(18), 5091–5096. Link

-

Löfmark, S., et al. (2010). Metronidazole resistance in Bacteroides fragilis group organisms.[6][10][11][12] Journal of Antimicrobial Chemotherapy, 65(4), 746–753. Link

-

Overgaard, J. (2011). Hypoxic modification of radiotherapy in squamous cell carcinoma of the head and neck--a systematic review and meta-analysis. Radiotherapy and Oncology, 100(1), 22-32. Link

-

Patterson, A. V., & Smaill, J. B. (2016). Hypoxia-activated prodrugs: can we improve on the current generation? Clinical Cancer Research, 22(7), 1566-1568. Link

Sources

- 2. Metronidazole - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy [frontiersin.org]

- 4. Frontiers | The Hypoxia-Activated Prodrug TH-302: Exploiting Hypoxia in Cancer Therapy [frontiersin.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. academic.oup.com [academic.oup.com]

- 8. What is the mechanism of Metronidazole? [synapse.patsnap.com]

- 10. journals.asm.org [journals.asm.org]

- 11. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]

- 12. Metronidazole resistance and nim genes in anaerobes: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Benzyl-2-methyl-5-nitro-1H-imidazole: A Key Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-Benzyl-2-methyl-5-nitro-1H-imidazole, a significant intermediate in the synthesis of nitroimidazole-based pharmaceuticals. The 5-nitroimidazole scaffold is a cornerstone in the development of antimicrobial and antiprotozoal agents, and understanding the synthesis and properties of its key precursors is paramount for innovation in this therapeutic area.[1][2] This document will delve into the synthesis, physicochemical properties, and the critical role of 1-Benzyl-2-methyl-5-nitro-1H-imidazole in the pharmaceutical landscape, supported by detailed experimental protocols and expert insights.

The Strategic Importance of the 5-Nitroimidazole Moiety

The biological activity of nitroimidazoles is intrinsically linked to the presence of a nitro group at the 5-position of the imidazole ring.[1][3] This functional group is essential for the mechanism of action, which typically involves reductive activation within anaerobic bacteria or protozoa to generate cytotoxic nitroso radicals that damage microbial DNA.[3] The substitution at the N-1 position of the imidazole ring, in this case with a benzyl group, plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, which in turn influences its bioavailability and therapeutic efficacy.[3]

Therefore, 1-Benzyl-2-methyl-5-nitro-1H-imidazole serves as a pivotal building block, providing the core pharmacophore ready for further chemical elaboration to produce a variety of active pharmaceutical ingredients (APIs).

Synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole: A Two-Stage Approach

The most direct and efficient synthesis of 1-Benzyl-2-methyl-5-nitro-1H-imidazole is achieved through the N-alkylation of 2-methyl-5-nitroimidazole with a suitable benzylating agent. This method offers high regioselectivity for the N-1 position of the imidazole ring.[2]

Synthesis Pathway Overview

The synthesis is a two-step process starting from the readily available 2-methylimidazole. The first step involves the nitration of 2-methylimidazole to yield 2-methyl-5-nitroimidazole. The second, and key, step is the regioselective N-benzylation of this intermediate.

Caption: General synthesis pathway for 1-Benzyl-2-methyl-5-nitro-1H-imidazole.

Experimental Protocol: N-Benzylation of 2-Methyl-5-nitroimidazole

This protocol is based on established methods for the N-alkylation of nitroimidazoles.[2]

Materials:

-

2-Methyl-5-nitroimidazole

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-5-nitroimidazole (1 equivalent) in acetonitrile or DMF.

-

Addition of Base: Add potassium carbonate (1.1 equivalents) to the solution. The use of a base is critical for the deprotonation of the imidazole nitrogen, which activates it for nucleophilic attack.

-

Addition of Benzylating Agent: To the stirred suspension, add benzyl chloride (1.05 equivalents) dropwise at room temperature. The slight excess of benzyl chloride ensures the complete consumption of the starting nitroimidazole.

-

Reaction: Heat the reaction mixture to 60°C and maintain it at this temperature, monitoring the progress by Thin Layer Chromatography (TLC).[2] The elevated temperature increases the reaction rate.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine. The washing steps remove any remaining inorganic impurities and water-soluble byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude 1-Benzyl-2-methyl-5-nitro-1H-imidazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Physicochemical and Safety Profile

While specific experimental data for 1-Benzyl-2-methyl-5-nitro-1H-imidazole is not widely published in commercial safety data sheets, its properties can be inferred from its precursors and related compounds.

Physicochemical Properties

| Property | Value (Precursor: 1-Benzyl-2-methyl-1H-imidazole) | Reference |

| Appearance | Pale yellow viscous liquid | [4] |

| Melting Point | 57°C | [4] |

| Boiling Point | 125 - 127 °C at 4 hPa | [4] |

| Density | 1.105 g/cm³ at 25 °C | |

| Solubility | Slightly soluble in water | [4] |

Note: The introduction of the nitro group is expected to increase the melting point and polarity of the molecule compared to its non-nitrated precursor.

Safety and Handling

The safety precautions for 1-Benzyl-2-methyl-5-nitro-1H-imidazole should be based on the known hazards of its precursor and the general toxicity of nitroaromatic compounds.

-

Handling: Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.[5] Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat and sources of ignition. Keep the container tightly closed.

-

Toxicity: Harmful if swallowed.[5] May cause skin, eye, and respiratory irritation.[5] Nitro compounds can be toxic and should be handled with care.

Role as a Pharmaceutical Intermediate: Gateway to Novel Therapeutics

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a versatile intermediate for the synthesis of more complex nitroimidazole-based drugs. The benzyl group can serve as a protecting group for the N-1 position or as a core structural element in the final API.

While a direct, commercialized pharmaceutical synthesized from this specific intermediate is not prominently documented, its structural similarity to key components of known drugs suggests its potential in the synthesis of analogs of:

-

Benznidazole: Used for the treatment of Chagas disease. Although the industrial synthesis of Benznidazole starts from 2-nitroimidazole, the use of a pre-benzylated intermediate could offer alternative synthetic routes.[7]

-

Metronidazole and other 5-nitroimidazoles: The core structure is present in a wide range of antibiotics.[3][8]

The primary utility of this intermediate lies in its ability to undergo further functionalization. The aromatic ring of the benzyl group or the imidazole ring itself can be modified to create a library of novel compounds for drug discovery programs.

Caption: Potential pathway from the intermediate to new drug candidates.

Analytical Characterization

The identity and purity of 1-Benzyl-2-methyl-5-nitro-1H-imidazole are confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the methylene protons of the benzyl group, a multiplet for the aromatic protons of the benzyl group, and a singlet for the proton on the imidazole ring. The exact chemical shifts would be influenced by the electron-withdrawing nitro group.[9]

-

¹³C NMR: The spectrum would show distinct signals for the methyl carbon, the methylene carbon, the aromatic carbons of the benzyl group, and the carbons of the nitro-bearing imidazole ring.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C-H stretching of the aromatic and alkyl groups, C=N and C=C stretching of the imidazole ring, and strong symmetric and asymmetric stretching bands for the N-O bonds of the nitro group.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound would confirm its molecular formula. Fragmentation patterns can provide further structural information.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized intermediate and for monitoring the progress of the reaction. A suitable reversed-phase method can be developed for this purpose.

Conclusion

1-Benzyl-2-methyl-5-nitro-1H-imidazole stands as a valuable and versatile intermediate in the field of medicinal chemistry. Its synthesis is achievable through a straightforward N-alkylation of 2-methyl-5-nitroimidazole, providing access to the critical 5-nitroimidazole pharmacophore. While its direct application in the synthesis of a currently marketed drug is not explicitly detailed, its structural features make it a highly attractive starting point for the development of novel antimicrobial and antiprotozoal agents. For researchers in drug discovery, this intermediate offers a robust platform for generating new chemical entities with potentially improved therapeutic profiles. A thorough understanding of its synthesis, properties, and handling is essential for leveraging its full potential in the advancement of new medicines.

References

-

ResearchGate. (n.d.). NOE spectrum of 1-benzyl-2-methyl-5-nitro-1H-benzimidazole (3). Retrieved from [Link]

- Kondal Reddy, K., & Subba Rao, N. V. (1968). Alkylation and Aralkylation of N-Heterocycles. IV. Methylation and Benzylation of 5 (or 6)-Nitro Benzimidazoles. Proceedings of the Indian Academy of Sciences - Section A, 68(4), 141-146.

- Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.

-

LookChem. (n.d.). 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS). Retrieved from [Link]

- Google Patents. (1960). US2935514A - Benzimidazoles.

- Satheesh, D., et al. (2024). Some N1-(4-Substituted benzyl/butyl)-2-methyl-4-nitro-1H-imidazoles. Asian Journal of Chemistry.

- Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

-

Connect Journals. (n.d.). SYNTHESIS OF PHENYL 1-BENZYL-1H-BENZO [d] IMIDAZOL-2-YLCARBAMATES. Retrieved from [Link]

-

SpectraBase. (n.d.). (1-Benzyl-5-nitro-1H-benzimidazol-2-yl)methanol, tms - Optional[13C NMR]. Retrieved from [Link]

-

Mol-Instincts. (n.d.). Synthesis of 2-methyl-5-nitroimidazole. Retrieved from [Link]

- Google Patents. (n.d.). EP2095819A1 - N-benzyl imidazole derivatives and their use as aldosterone synthase inhibitors.

-

Veeprho. (n.d.). 2-Methyl-5-nitro-1-nitroso-1H-imidazole: Synthesis Attempts and Failure Report (NAP Test). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of (1‐methyl‐5‐nitro‐1H‐imidazol‐2‐yl)methanol (2). Retrieved from [Link]

-

PubMed. (2021). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Retrieved from [Link]

- Al-Sha'er, M. A., et al. (2013). 1-[2-Substituted ethyl]-2-methyl-5-nitroimidazole derivatives, synthesis and antibacterial activities. Der Pharma Chemica, 5(3), 156-162.

- Google Patents. (n.d.). WO2017205622A1 - Method of making benznidazole.

- Wang, Z., Wang, L., & Huang, P. (2013). Improved Convenient Synthesis of Benzoyl Metronidazole: A Nitroimidazole Antibiotics. Journal of Chemistry, 2013, 937454.

- Google Patents. (n.d.). United States Patent Office >-et-O-.

- Patsnap. (2018, February 9). Process for producing 2-methyl-5-nitroimidazole.

-

QuickCompany. (n.d.). Process For The Preparation Of 2 Methyl 5 Nitroimidazole 1 Ethanol. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. jocpr.com [jocpr.com]

- 4. 1-Benzyl-2-methyl-1H-imidazole - Safety Data Sheet [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 1-benzyl-2-methyl-1H-imidazole-5-carbaldehyde Safety Data Sheets(SDS) lookchem [lookchem.com]

- 7. WO2017205622A1 - Method of making benznidazole - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

Solvation Thermodynamics and Solubility Profile of 1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI)

Executive Summary

1-Benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) is a critical synthetic intermediate, prominently utilized in the generation of benzylated imidazolium salts, which exhibit potent antimicrobial and anti-cancer properties . Understanding the solubility profile of BMNI is paramount for optimizing N-alkylation reaction conditions, downstream purification workflows, and biological assay formulations. This whitepaper details the structural determinants of its solvation, empirical solubility across solvent classes, and a self-validating protocol for solubility determination.

Section 1: Structural Determinants of Solvation

BMNI (CASRN: 13230-44-9) possesses a unique amphiphilic-like structural dichotomy that dictates its differential solubility:

-

The Lipophilic Domain: The benzyl group imparts significant hydrophobicity to the molecule. This aromatic ring facilitates London dispersion forces and

stacking interactions, driving solubility in halogenated and aromatic solvents. -

The Polar Core: The 2-methyl-5-nitroimidazole ring is highly electron-deficient and polar. The nitro group at position 5 acts as a strong hydrogen-bond acceptor and creates a substantial molecular dipole.

Because the imidazole nitrogen is substituted with the benzyl group, BMNI lacks strong hydrogen-bond donors. Consequently, it does not self-associate via hydrogen bonding but maintains a highly stable crystalline lattice (melting point: 167–169 °C) . This high lattice energy must be overcome by the enthalpy of solvation. As a result, BMNI is highly soluble in polar aprotic solvents that can effectively engage its dipole, but poorly soluble in purely aqueous media where the hydrophobic effect dominates and the entropic penalty of cavity formation is too high.

Section 2: Empirical Solubility Profile Across Solvent Classes

The following table summarizes the solubility behavior of BMNI, extrapolated from its structural thermodynamics and empirical usage in synthetic literature.

| Solvent Class | Representative Solvents | Estimated Solubility | Solvation Mechanism | Primary Application |

| Polar Aprotic | DMSO, DMF, Acetonitrile (CH₃CN) | High (>50 mg/mL) | Strong dipole-dipole interactions with the nitroimidazole core. | NMR Spectroscopy (DMSO-d₆), N-alkylation synthesis . |

| Halogenated | Chloroform (CHCl₃), Dichloromethane (DCM) | Moderate (10–50 mg/mL) | Dipole-induced dipole and van der Waals interactions with the benzyl moiety. | NMR Spectroscopy (CDCl₃), liquid-liquid extraction. |

| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate (10–50 mg/mL) | Moderate polarity and oxygen lone-pair interactions. | Soxhlet extraction of impurities . |

| Protic / Aqueous | Water, Phosphate Buffers | Poor (<1 mg/mL) | High entropic penalty (hydrophobic effect) and inability to disrupt the crystalline lattice. | Anion exchange precipitation workflows. |

Section 3: Experimental Methodology: Shake-Flask Solubility Determination

To empirically validate the solubility of BMNI in a target solvent for formulation or synthetic scale-up, a self-validating Shake-Flask protocol coupled with HPLC-UV is recommended, adapted from standard OECD guidelines . This system ensures thermodynamic equilibrium is reached and verifies that the solid state has not altered during the assay.

Step-by-Step Protocol:

-

Saturation: Add an excess amount of BMNI solid (e.g., 200 mg) to a 10 mL borosilicate glass vial containing 5 mL of the target solvent.

-

Equilibration: Seal the vial and submerge it in a thermostatic shaking water bath set strictly to 25.0 ± 0.1 °C. Agitate at 150 rpm for 48 hours.

-

Causality: A 48-hour equilibration period is mandatory to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium rather than a transient kinetic solubility state.

-

-

Phase Separation: Transfer the suspension to a temperature-controlled centrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25 °C to pellet the undissolved solid.

-

Quantification: Carefully aspirate the supernatant, dilute it serially in a compatible mobile phase (e.g., 50:50 Acetonitrile:Water), and analyze via HPLC-UV at 310 nm (targeting the highly conjugated nitroimidazole chromophore).

-

Validation (Critical Step): Recover the undissolved pellet, dry it under a gentle stream of nitrogen, and analyze via Powder X-Ray Diffraction (PXRD).

-

Causality: This step is critical to confirm the crystalline form remains identical to the starting material and has not converted into a less soluble polymorph or pseudo-polymorph (solvate) during the 48-hour equilibration.

-

Section 4: Solvation Thermodynamics in Synthesis

The solubility profile of BMNI directly dictates its utility as a precursor. In the synthesis of dibenzyl methyl-substituted imidazolium salts, BMNI is reacted with benzyl bromide . The choice of Acetonitrile (CH₃CN) as the reaction solvent is deliberate: it completely dissolves BMNI due to its polar aprotic nature, stabilizing the transition state of the Sₙ2 N-alkylation without forming a tight, restrictive solvation shell around the nucleophilic imidazole nitrogen (which would occur in protic solvents).

Conversely, when the resulting imidazolium salts undergo anion exchange in deionized water, the ionic products are highly soluble, but any unreacted BMNI precipitates out due to its poor aqueous solubility. This differential solubility provides an elegant, thermodynamically driven purification step.

Solvation Workflow Visualization

Figure 1: Solvation pathways and downstream applications of BMNI across different solvent classes.

References

-

Ganapathi, P., Ganesan, K., Vijaykanth, N., et al. "Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation." RSC Advances 15 (2025): 35115-35136. URL:[Link]

-

OECD (1995), "Test No. 105: Water Solubility", OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL:[Link]

The Nitroimidazole Scaffold: Electronic Tuning, Reductive Bioactivation, and Next-Gen Synthesis

Executive Summary

The nitroimidazole scaffold remains a cornerstone of antimicrobial and antiparasitic pharmacotherapy, distinguished by its unique "bio-reductive switch" mechanism.[1][2] While historically defined by 5-nitroimidazoles like Metronidazole, the landscape has evolved into complex bicyclic architectures (e.g., Pretomanid) and hypoxia-activated prodrugs (HAPs) for oncology. This technical guide analyzes the physicochemical principles governing this scaffold—specifically the critical role of one-electron reduction potentials (

Part 1: The Chemical Architecture & Electronic Tuning

The biological efficacy of nitroimidazoles is dictated by the position of the nitro group (

Positional Isomerism and Redox Potential

The "trigger" for all nitroimidazole activity is the single-electron reduction of the nitro group. The ease of this reduction is quantified by the one-electron reduction potential at pH 7 (

-

2-Nitroimidazoles (e.g., Misonidazole): Possess a less negative (more positive) reduction potential (

). They are more easily reduced.[4][5] This property allows them to be reduced by mammalian reductases in hypoxic tumor environments, making them ideal hypoxia markers or radiosensitizers. -

5-Nitroimidazoles (e.g., Metronidazole): Possess a more negative reduction potential (

).[6] They are thermodynamically harder to reduce. Consequently, they remain inert in mammalian cells (aerobic) but are selectively reduced by the low-potential ferredoxin systems found in obligate anaerobes and protozoa. -

4-Nitroimidazoles: Generally exhibit the most negative reduction potentials, often rendering them biologically inert unless structurally modified (as seen in the bicyclic core of Pretomanid).

Quantitative Comparison

The following table summarizes the physicochemical properties essential for scaffold selection.

| Drug / Compound | Class | LogP | Primary Indication | Mechanism Basis | |

| Misonidazole | 2-Nitro | -389 | 0.38 | Hypoxia Radiosensitizer | Reduced in hypoxic mammalian tissue.[6] |

| Benznidazole | 2-Nitro | -395 | 0.95 | Chagas Disease (T. cruzi) | Type I Nitroreductase activation.[6] |

| Metronidazole | 5-Nitro | -486 | -0.02 | Anaerobic Bacteria / Protozoa | Ferredoxin-linked reduction (low potential).[6] |

| Tinidazole | 5-Nitro | -465 | 0.25 | Anaerobic Bacteria / Protozoa | Similar to Metronidazole, longer half-life.[6] |

| Pretomanid | Bicyclic 4-Nitro | N/A* | 2.60 | MDR-Tuberculosis | Ddn-mediated activation ( |

*Note: Pretomanid's activation is enzymatic and specific to the deazaflavin-dependent nitroreductase (Ddn), making standard aqueous

Part 2: Mechanism of Action (The Warhead)

The nitroimidazole acts as a "Trojan Horse." It enters the cell as a prodrug and is activated only within the specific redox environment of the pathogen or hypoxic tissue.

The Futile Cycle (Selectivity Filter)

In aerobic environments (e.g., healthy human tissue), the nitro group may undergo a single-electron reduction to the nitro radical anion (

Reductive Bioactivation Pathway

In anaerobic conditions (or deep hypoxia), the futile cycle is arrested. The nitro radical anion is further reduced to the nitroso (

Figure 1: The Reductive Bioactivation Pathway. Note the "Futile Cycle" (dashed red line) which protects aerobic cells by regenerating the parent drug in the presence of oxygen.

Part 3: Next-Generation Applications (TB & Oncology)

Tuberculosis: The Bicyclic Revolution

The development of Pretomanid (PA-824) and Delamanid marked a paradigm shift. These are bicyclic nitroimidazooxazines.

-

Mechanism: They are activated by the deazaflavin-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis.

-

Dual Action:

-

Anaerobic: Release of Nitric Oxide (NO), causing respiratory poisoning (cytochrome oxidase inhibition).[7]

-

Aerobic: Inhibition of mycolic acid biosynthesis (specifically targeting DprE2), preventing cell wall formation.

-

Hypoxia-Activated Prodrugs (HAPs)

In oncology, the 2-nitroimidazole scaffold is utilized to target the hypoxic core of solid tumors, which are typically resistant to chemotherapy and radiation.

-

Strategy: Attach a cytotoxic effector (e.g., a mustard nitrogen) to a 2-nitroimidazole trigger.

-

Example: Evofosfamide (TH-302) uses a 2-nitroimidazole trigger to release a brominated isophosphoramide mustard specifically in hypoxic zones.[6]

Part 4: Experimental Protocols

Protocol A: Synthesis of Pretomanid (Optimized Route)

Rationale: Traditional syntheses use explosive 2,4-dinitroimidazole.[6] The following protocol utilizes a safer nucleophilic substitution strategy (Zhai et al., 2020).

Reagents:

-

TBSCl (tert-Butyldimethylsilyl chloride)[6]

-

Potassium Carbonate (

) / DMF

Step-by-Step Methodology:

-

N-Alkylation (Epoxide Formation):

-

Hydrolysis & Protection:

-

Treat the intermediate with aqueous acid to open the epoxide to a diol.

-

Selectively protect the primary alcohol using TBSCl (1.1 eq) and Imidazole (base) in DCM at 0°C.

-

Checkpoint: Verify mono-protection via TLC (Primary OH is sterically more accessible).[6]

-

-

Etherification:

-

React the secondary alcohol with 4-(trifluoromethoxy)benzyl bromide (1.2 eq) using NaH (1.5 eq) in dry THF at 0°C

RT.

-

-

Cyclization (The Critical Step):

-

Treat the TBS-protected ether with TBAF (Tetra-n-butylammonium fluoride) to deprotect the primary alcohol.[6]

-

Add strong base (KOH in MeOH) to induce intramolecular nucleophilic aromatic substitution (

). The alkoxide attacks the C-2 position of the imidazole, displacing the Chlorine atom to close the oxazine ring. -

Yield: Recrystallize from Isopropanol.[7]

-

Protocol B: Electrochemical Characterization (Cyclic Voltammetry)

Rationale: Determining the

Equipment: Potentiostat (e.g., BioLogic or CH Instruments), Glassy Carbon Electrode (Working), Platinum Wire (Counter), Ag/AgCl (Reference).

Methodology:

-

Preparation: Prepare a 1 mM solution of the nitroimidazole in 0.1 M Phosphate Buffer (pH 7.0).

-

Note: For water-insoluble derivatives, use DMF/Water (60:40) with 0.1 M TBAP (Tetrabutylammonium perchlorate).

-

-

Deoxygenation: Purge the cell with Argon gas for 10 minutes. Oxygen is redox-active and will interfere with the signal.[6]

-

Scan Parameters:

-

Analysis:

-

Observe the cathodic peak (

).[15] -

For reversible systems (rare in water), calculate

. -

For irreversible systems (common due to rapid chemical follow-up reactions), report

. -

Validation: The peak should shift to more negative values as pH increases (proton-coupled electron transfer).

-

References

-

Mechanism of Action of Pretomanid and Delamanid. ResearchGate.

-

Delamanid or Pretomanid? A Solomonic Judgement. Oxford Academic.

-

Studies of Genotoxicity and Mutagenicity of Nitroimidazoles. NIH / PMC.

-

An Efficient and Practical Protocol for the Production of Pretomanid. Chemical Papers.

-

Reduction of 2-, 4- and 5-nitroimidazole drugs by Hydrogenase 1. PubMed.[3][6]

-

Cyclic Voltammetric Study of Nitro Radical Anion. ResearchGate.

Sources

- 1. repositorio.uchile.cl [repositorio.uchile.cl]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. repositorio.uchile.cl [repositorio.uchile.cl]

- 5. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US3420842A - Process for the preparation of 2-nitroimidazoles - Google Patents [patents.google.com]

- 7. The Synthesis method and Pharmacokinetics of Pretomanid (PA 824)_Chemicalbook [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Short and Efficient Synthesis of the Antituberculosis Agent Pretomanid from (R)-Glycidol - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Electrochemical Determination of Metronidazole in Tablet Samples Using Carbon Paste Electrode - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Spectrum of Nitroimidazole Compounds: Mechanisms, Resistance, and Experimental Workflows

Executive Summary

Nitroimidazoles represent a cornerstone class of antimicrobial agents characterized by their unique bioreductive activation mechanism. Originally discovered in the 1950s and synthesized as metronidazole to combat Trichomonas vaginalis, the therapeutic spectrum of nitroimidazoles has expanded significantly. Today, this class is critical for treating anaerobic bacterial infections (e.g., Bacteroides, Clostridium), microaerophilic pathogens (e.g., Helicobacter pylori), and increasingly, multidrug-resistant Mycobacterium tuberculosis through novel agents like pretomanid and delamanid.

This technical guide provides an in-depth analysis of the mechanistic foundations of nitroimidazoles, the molecular drivers of resistance, and the rigorous, self-validating experimental workflows required to evaluate their efficacy in the laboratory.

Mechanistic Foundations: The Prodrug Paradigm

Nitroimidazoles are fundamentally prodrugs; they are administered in an inactive state and rely entirely on the metabolic machinery of the target pathogen for activation[1]. The core structure features a nitro group (-NO2) attached to an imidazole ring.

The mechanism of action is driven by the redox potential of the environment. In organisms with a sufficiently low redox potential (typically anaerobes and microaerophiles), the drug enters the cell via passive diffusion. Once inside, the nitro group undergoes a one-electron reduction catalyzed by electron donors such as ferredoxin or flavodoxin, which are themselves reduced by enzymes like pyruvate:ferredoxin oxidoreductase (PFOR)[1]. In M. tuberculosis, this reduction is uniquely mediated by a deazaflavin (F420)-dependent nitroreductase (Ddn)[2].

This reduction generates a highly reactive nitro radical anion (NO2•-). This transient intermediate covalently binds to DNA, causing helix destabilization, extensive strand breakage, and rapid cell death[1].

Crucially, in the presence of oxygen, the nitro radical anion undergoes "futile cycling." Because oxygen has a higher electron affinity than the nitro group, the radical donates its extra electron to oxygen, forming superoxide and reverting to the inactive parent prodrug. This biochemical causality explains why nitroimidazoles are selectively toxic to anaerobes and largely harmless to aerobic host tissues.

Bioreductive activation pathway of nitroimidazole prodrugs leading to DNA damage.

The Antimicrobial Spectrum and Quantitative Efficacy

The spectrum of nitroimidazoles is defined by the presence of specific reductive enzymes within the target organism.

-

Anaerobes and Protozoa: Metronidazole remains the gold standard for Bacteroides fragilis, Clostridium difficile, Giardia lamblia, and Entamoeba histolytica[1].

-

Microaerophiles: Helicobacter pylori is highly susceptible, though resistance is rising globally due to the extensive use of metronidazole in eradication regimens.

-

Mycobacteria: The introduction of bicyclic nitroimidazooxazines (delamanid) and nitroimidazooxazines (pretomanid) has revolutionized the treatment of extensively drug-resistant tuberculosis (XDR-TB)[3],[2]. While both drugs are prodrugs activated by Ddn, recent pharmacodynamic profiling using the Ribosomal RNA Synthesis (RS) ratio shows that pretomanid achieves 90% of its maximal bactericidal effect (RS-EC90) at a much lower concentration than delamanid[3].

Quantitative Data Summary

| Compound | Target Organism | Susceptibility Metric | Key Resistance Determinant |

| Metronidazole | Bacteroides fragilis | MIC: 0.25 - 2.0 µg/mL | nim genes (nimA-nimK) |

| Metronidazole | Helicobacter pylori | MIC: 1.0 - >64 µg/mL | rdxA, frxA mutations |

| Pretomanid | Mycobacterium tuberculosis | RS-EC90: 390 ng/mL | ddn (deazaflavin nitroreductase) |

| Delamanid | Mycobacterium tuberculosis | RS-EC90: 810 ng/mL | ddn (deazaflavin nitroreductase) |

Genetic and Molecular Mechanisms of Resistance

Resistance to nitroimidazoles is a complex, multi-factorial process. Because the drug requires activation, any genetic alteration that disrupts the electron transport chain or the specific nitroreductases will confer resistance.

-

Enzymatic Inactivation (nim genes): Predominantly found in Bacteroides species, nim genes (nimA through nimK) encode alternative nitroimidazole reductases. Instead of reducing the drug to a toxic radical, these enzymes perform a full reduction to a non-toxic amino derivative,[4]. This effectively neutralizes the drug without requiring the bacteria to sacrifice their own metabolic efficiency.

-

Loss of Activation (rdxA / frxA): In H. pylori, high-level resistance is almost exclusively driven by mutational inactivation (null mutations, frameshifts) of the rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) genes,[5]. Without these functional enzymes, the prodrug cannot be converted into its bactericidal radical form.

-

Efflux Pumps: Overexpression of efflux systems, such as the HefABC pump in H. pylori, actively extrudes the drug from the intracellular space, lowering the effective concentration and contributing to moderate-level resistance.

Primary genetic and molecular mechanisms driving nitroimidazole resistance.

Experimental Workflows: Self-Validating Protocols

To accurately determine the Minimum Inhibitory Concentration (MIC) of nitroimidazoles, researchers must strictly control the redox environment. The following protocol details the Agar Dilution Method for Anaerobic Susceptibility Testing, aligned with Clinical and Laboratory Standards Institute (CLSI) M11 guidelines[6],[7].

Protocol: Anaerobic Susceptibility Testing (Agar Dilution)

1. Media Preparation and Supplementation

-

Action: Prepare Brucella agar supplemented with 5% defibrinated sheep blood, 5 µg/mL hemin, and 1 µg/mL vitamin K1.

-

Causality: Anaerobic bacteria lack the ability to synthesize certain cytochromes de novo. Exogenous hemin and vitamin K1 are mandatory to fuel the electron transport chain. If the electron transport chain is starved, the metabolic rate drops, failing to reduce the nitroimidazole prodrug, which results in artificially elevated (false-resistant) MIC readings.

2. Inoculum Standardization

-

Action: Suspend colonies from a 48-hour pure anaerobic culture into pre-reduced Brucella broth. Adjust the turbidity to match a 0.5 McFarland standard (approximately

CFU/mL). -

Causality: Standardization prevents the "inoculum effect." An overly dense bacterial population can deplete the active drug molecules faster than they permeate the cells, skewing the MIC higher.

3. Inoculation and Strict Anaerobiosis

-

Action: Use a Steers replicator to deliver 1–2 µL (

CFU/spot) onto the agar plates containing serial twofold dilutions of the nitroimidazole. Immediately transfer plates to an anaerobic chamber (85% N2, 10% H2, 5% CO2). -

Causality: Oxygen has a higher electron affinity than the nitro group of the drug. Any residual oxygen will trigger "futile cycling," oxidizing the nitro radical back to the prodrug and preventing DNA damage. Strict anaerobiosis ensures the radical anion persists to exert its bactericidal effect.

4. Self-Validating Quality Control (QC)

-

Action: Concurrently test a reference QC strain, Bacteroides fragilis ATCC 25285, on every plate batch.

-

Causality: This creates a self-validating system. The established CLSI acceptable MIC range for metronidazole against ATCC 25285 is 0.25 to 1.0 µg/mL. If the QC strain yields an MIC outside this range, it definitively flags a systemic failure (e.g., oxygen contamination, degraded media, or inactive drug powder), automatically invalidating the test batch and preventing the reporting of erroneous data.

Step-by-step workflow for anaerobic susceptibility testing (AST) following CLSI guidelines.

References

- Source: nih.

- Delamanid or pretomanid? A Solomonic judgement!

- Source: nih.

- Sequential Inactivation of rdxA (HP0954) and frxA (HP0642)

- Source: nih.

- Source: nih.

- Source: ansi.

- Source: fda.

Sources

- 1. Why Metronidazole Is Active against both Bacteria and Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Delamanid or pretomanid? A Solomonic judgement! - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Same class, different activity: Delamanid and pretomanid have comparable bactericidal activity but pretomanid potently inhibits Mycobacterium tuberculosis ribosomal rRNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Iron Import and Metronidazole Resistance in Bacteroides fragilis Harboring a nimA Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sequential Inactivation of rdxA (HP0954) and frxA (HP0642) Nitroreductase Genes Causes Moderate and High-Level Metronidazole Resistance in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 6. webstore.ansi.org [webstore.ansi.org]

- 7. fda.gov [fda.gov]

Methodological & Application

Application Note: Synthesis and Characterization of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol and Mechanistic Guide

Introduction & Mechanistic Background

The 2-methyl-5-nitroimidazole scaffold is a privileged structure in medicinal chemistry, forming the core pharmacophore of critical antiprotozoal and antibacterial agents such as metronidazole, secnidazole, and dimetridazole[1]. The benzylation of this scaffold to yield 1-benzyl-2-methyl-5-nitro-1H-imidazole (BMNI) is a fundamental transformation used to generate advanced pharmaceutical intermediates and novel biologically active imidazolium salts[2].

Regioselectivity and Causality

A critical challenge in the N-alkylation of 2-methyl-5-nitroimidazole is its existence as a tautomeric mixture (4-nitro and 5-nitro forms). Deprotonation of the imidazole ring yields a resonance-stabilized nitroimidazolate anion. While the nitro group exerts a strong electron-withdrawing effect, regioselectivity is primarily governed by steric hindrance and electronic repulsion. Under optimized basic conditions in polar aprotic solvents, electrophilic attack by benzyl bromide is directed predominantly to the N1 position (adjacent to the methyl group), yielding the 5-nitro isomer as the major kinetic and thermodynamic product rather than the 4-nitro isomer[1],[3].

Figure 1: Mechanistic pathway of regioselective N-alkylation.

Experimental Design & Optimization

The choice of solvent and base is critical for maximizing yield and preventing the formation of dialkylated quaternary imidazolium salts. Polar aprotic solvents like acetonitrile (CH₃CN) are selected because they poorly solvate the nitroimidazolate anion, thereby enhancing its nucleophilicity compared to protic solvents.

The table below summarizes the causality behind reaction condition choices based on recent optimization studies[2],[3]:

| Solvent | Base | Temperature | Time | Yield (%) | Mechanistic Rationale |

| CH₃CN | NaOH | Reflux (80 °C) | 6 – 7 h | 95 – 97% | Strong base ensures complete deprotonation; reflux overcomes activation energy for sterically hindered N-alkylation. |

| CH₃CN | K₂CO₃ | 60 °C | 1 – 3 h | 66 – 85% | Milder base leads to incomplete anion generation, reducing overall yield despite faster apparent kinetics. |

| DMF / DMSO | K₂CO₃ | Room Temp | > 12 h | Moderate | High boiling solvents complicate workup; lower temperatures fail to drive the reaction to completion. |

Step-by-Step Protocol

This protocol is designed as a self-validating system. In-process controls (TLC) and stoichiometric precision ensure reproducibility and high purity.

Figure 2: Synthetic workflow for 2-methyl-5-nitroimidazole benzylation.

Reagents and Materials

-

2-Methyl-5-nitroimidazole: 1.0 equiv (Starting material)

-

Benzyl bromide: 1.05 equiv (Alkylating agent; Caution: Potent lachrymator, handle in fume hood)

-

Sodium hydroxide (NaOH): 1.1 equiv (Base)

-

Acetonitrile (CH₃CN): Dry (Solvent)

-

Ethyl Acetate (EtOAc) & Hexanes: For extraction and chromatography

Procedure

-

Anion Generation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-5-nitroimidazole (1.0 equiv) in dry CH₃CN to achieve a 0.5 M concentration. Add finely crushed NaOH (1.1 equiv). Stir the suspension at room temperature for 30 minutes.

-

Causality Note: Pre-stirring ensures complete formation of the sodium nitroimidazolate salt before the electrophile is introduced, preventing competing side reactions.

-

-

Electrophilic Addition: Attach a reflux condenser. Slowly add benzyl bromide (1.05 equiv) dropwise via syringe.

-

Causality Note: A slight excess (1.05 equiv) drives the reaction to completion. Dropwise addition prevents localized concentration spikes, mitigating the risk of over-alkylation into quaternary salts[2].

-

-

Reflux & Monitoring: Heat the mixture to reflux (approx. 80–82 °C) for 6–7 hours. Monitor via TLC (EtOAc/Hexane, 1:1). The reaction is self-validating when the starting material spot completely disappears, replaced by a single, higher-Rf product spot.

-

Workup: Cool to room temperature. Filter the mixture through a celite pad to remove insoluble inorganic salts (NaBr and excess NaOH). Concentrate the filtrate under reduced pressure.

-

Extraction & Purification: Quench the concentrated residue with ice-cold distilled water to precipitate the crude product. Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate. Recrystallize the resulting solid from ethanol to afford the pure product.

Characterization & Analytical Data

To validate the success of the synthesis, compare your analytical results against the established spectral data for 1-benzyl-2-methyl-5-nitro-1H-imidazole[2].

| Analytical Parameter | Expected Value / Description |

| Appearance | Solid crystalline powder |

| Yield | 95 – 97% |

| Melting Point | 167 – 169 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.60 (s, 3H, -CH₃), 4.52 (s, 2H, -CH₂-Ph), 6.90–7.30 (m, 5H, Ar-H), 8.19 (s, 1H, Imidazole-H) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ 12.1 (CH₃), 39.9 (CH₂), 123.4 (Ar-C), [additional aromatic/imidazole carbons] |

Troubleshooting & Self-Validation

-

Presence of Quaternary Salts (Bis-alkylation): If a highly polar, baseline-sticking spot is observed on TLC, it indicates the formation of imidazolium bromide salts. Solution: Strictly control the stoichiometry of benzyl bromide to ≤1.05 equiv and ensure the base is added before the alkylating agent.

-

Low Yield / Incomplete Conversion: Often caused by wet solvent or degraded base. Solution: Use anhydrous CH₃CN and freshly crushed NaOH. Ensure the reaction maintains a vigorous reflux.

-

Isomeric Impurities: If NMR shows a secondary methyl singlet (indicating the 4-nitro isomer), the reaction temperature may have been too low, or a protic solvent was inadvertently introduced, altering the kinetic control of the regioselectivity[3].

References

-

Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation PMC (PubMed Central) / RSC Advances2

-

Alkylation of 2-methyl-5-nitroimidazole. Some potent antiprotozoal agents Journal of Medicinal Chemistry (ACS Publications) 1

-

Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Der Pharma Chemica 3

Sources

using 1-Benzyl-2-methyl-5-nitro-1H-imidazole in antimicrobial assays

Application Note: Antimicrobial Profiling of 1-Benzyl-2-methyl-5-nitro-1H-imidazole

Introduction & Compound Profile

1-Benzyl-2-methyl-5-nitro-1H-imidazole is a lipophilic derivative of the 5-nitroimidazole class, structurally related to metronidazole and tinidazole. Unlike its hydrophilic clinical analogs, the inclusion of a benzyl group at the

This compound functions primarily as a prodrug highly specific to anaerobic organisms (Bacteroides spp., Clostridium spp., Helicobacter pylori) and protozoa (Trichomonas, Giardia). Its activity relies on the reduction of the 5-nitro group by low-redox-potential electron transport proteins (specifically ferredoxin or flavodoxin) found only in anaerobes.

Mechanism of Action (MoA)

The selective toxicity is driven by a four-step cascade:

-

Passive Diffusion: The lipophilic benzyl tail facilitates rapid entry across the microbial membrane.

-

Reductive Activation: The nitro group (

) accepts electrons from reduced ferredoxin (mediated by the enzyme PFOR).[1] -

Radical Formation: This produces a short-lived, highly toxic nitro-radical anion (

). -

Target Destruction: The radical creates covalent adducts with bacterial DNA, causing strand breakage and cell death.

Figure 1: Mechanism of Action.[2] The compound remains inert until reduced by anaerobic specific enzymes.

Preparation & Handling Guidelines

Due to the benzyl substitution, this compound is significantly less water-soluble than metronidazole. Improper solubilization is the #1 cause of assay variability.

Solubility Profile:

-

Water: Insoluble (< 0.1 mg/mL)

-

DMSO: Soluble (> 20 mg/mL)

-

Ethanol: Moderately Soluble

Stock Solution Protocol

-

Weighing: Weigh 10.24 mg of powder into a sterile glass vial (avoid plastic if possible for long-term storage to prevent sorption).

-

Solvent: Add 1.0 mL of 100% DMSO (molecular biology grade). Vortex for 30 seconds until clear.

-

Concentration: 10,240 µg/mL.

-

-

Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve). The high osmotic pressure of 100% DMSO is self-sterilizing.

-

Storage: Aliquot into amber tubes (light sensitive). Store at -20°C. Stable for 6 months.

Critical Assay Rule: The final DMSO concentration in the bacterial culture must not exceed 1% (v/v) , and preferably should be <0.5% for sensitive anaerobes like C. difficile.

Protocol A: Anaerobic Broth Microdilution (CLSI M11)

This is the "Gold Standard" assay for this molecule. Standard aerobic testing (Muller-Hinton broth) will yield false negatives because the drug cannot be activated in the presence of oxygen.

Target Organisms: Bacteroides fragilis (ATCC 25285), Clostridium difficile, Fusobacterium nucleatum.

Materials Required

-

Media: Brucella Broth supplemented with Hemin (5 µg/mL), Vitamin K1 (1 µg/mL), and laked horse blood (5%).

-

Atmosphere: Anaerobic Chamber (80%

, 10% -

Indicator: Resazurin (oxygen indicator) strips.

Step-by-Step Workflow

-

Inoculum Prep:

-

Grow colonies on supplemented Brucella Agar for 24-48h anaerobically.

-

Suspend colonies in pre-reduced Brucella broth to match 0.5 McFarland turbidity.

-

-

Drug Dilution (The "Intermediate Plate" Method):

-

Goal: Avoid shocking bacteria with pure DMSO.

-

Prepare a 100x intermediate dilution in water/broth.

-

Example: Take 10 µL of Stock (10,240 µg/mL) + 990 µL Broth = 102.4 µg/mL (1% DMSO).

-

Use this intermediate to prepare serial 2-fold dilutions in the 96-well plate.

-

-

Plate Setup:

-

Add 100 µL of drug-containing media per well.

-

Add 100 µL of standardized inoculum (

CFU/mL final). -

Final Drug Range: 64 µg/mL down to 0.125 µg/mL.

-

-

Incubation:

-

Place in anaerobic chamber/jar immediately.

-

Incubate at 35-37°C for 46-48 hours . (Anaerobes grow slower than aerobes).

-

-

Readout:

-

Examine for visual turbidity.

-

MIC Definition: The lowest concentration with complete inhibition of visible growth.

-

Figure 2: Anaerobic Microdilution Workflow.

Protocol B: Time-Kill Kinetics

MIC values only indicate potency. To determine if 1-Benzyl-2-methyl-5-nitro-1H-imidazole is bactericidal (kills) or bacteriostatic (inhibits growth), a time-kill assay is required.

Setup:

-

Prepare 4 flasks of pre-reduced Brucella Broth:

-

Control (Growth only)

-

1x MIC

-

2x MIC

-

4x MIC

-

-

Inoculate all flasks with

CFU/mL of B. fragilis. -

Incubate anaerobically.

-

Sampling: Remove aliquots at 0, 4, 8, 24, and 48 hours.

-

Note: Perform serial dilutions in PBS and plate on Brucella Agar to count colonies.

-

-

Interpretation:

-

Bactericidal:

reduction in CFU/mL compared to the starting inoculum. -

Bacteriostatic:

reduction.

-

Data Analysis & Troubleshooting

Expected Results (Reference Ranges)

Since this is a research compound, use Metronidazole breakpoints as a surrogate for quality control validation.

| Organism | Expected MIC (Metronidazole) | 1-Benzyl-Derivative Prediction |

| B. fragilis | 0.25 - 1.0 µg/mL | 0.5 - 4.0 µg/mL (Likely higher due to MW/Solubility) |

| C. difficile | 0.25 - 2.0 µg/mL | Variable |

| E. coli (Aerobe) | > 64 µg/mL (Resistant) | > 64 µg/mL (Resistant) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Precipitation in Wells | Drug crashed out of solution upon hitting aqueous media. | Reduce max concentration tested. Ensure DMSO < 1%. Warm media to 37°C before mixing. |

| No Activity (High MIC) | Oxygen exposure deactivating the drug. | Check anaerobic indicators. Ensure media was pre-reduced for 24h prior to use. |

| Trailing Endpoints | Partial inhibition (haze). | Read the button of growth clearly. Nitroimidazoles usually give sharp endpoints; trailing suggests contamination or aerobic leakage. |

| Aerobic Activity? | If activity is seen in aerobes (E. coli). | The compound may be acting via membrane lysis (detergent effect of benzyl group) rather than nitro-reduction. This indicates non-specific toxicity . |

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018).[3][4][5] Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria; Approved Standard - Ninth Edition (M11). CLSI, Wayne, PA.[3][4][6]

-

Löfmark, S., et al. (2010). "Metronidazole: is it losing its utility?" Lancet Infectious Diseases, 10(6), 376-383. (Mechanism of nitroimidazole activation).[1][7][8]

- Muller, M. (1983). "Mode of action of metronidazole on anaerobic bacteria and protozoa." Surgery, 93(1 Pt 2), 165-171.

-

Trivedi, M. N., et al. (2011). "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.[9] (Specific synthesis and activity of related derivatives).

Sources

- 1. Metronidazole - Wikipedia [en.wikipedia.org]

- 2. An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 4. webstore.ansi.org [webstore.ansi.org]

- 5. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 6. img.antpedia.com [img.antpedia.com]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

- 9. jocpr.com [jocpr.com]

Application Note: In Vitro Evaluation of 1-Benzyl-2-methyl-5-nitro-1H-imidazole against Anaerobic Bacteria

Abstract & Scope